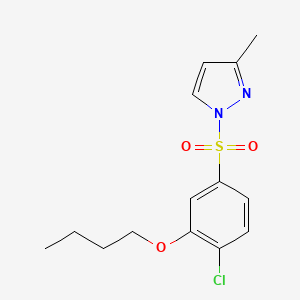

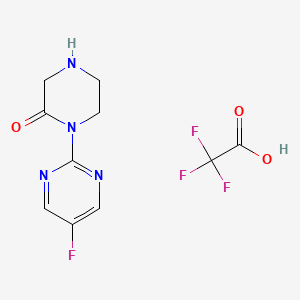

![molecular formula C17H17F3N4S B2936305 N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide CAS No. 951930-15-7](/img/structure/B2936305.png)

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

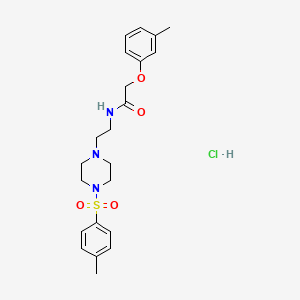

The compound seems to be a derivative of piperazine, which is a common moiety in many pharmaceuticals . Piperazine derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Synthesis Analysis

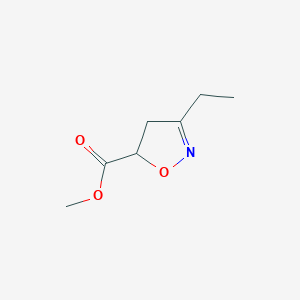

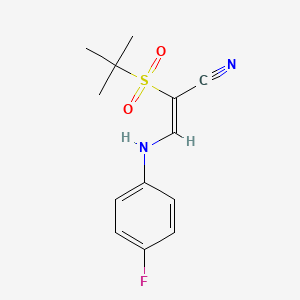

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Antimicrobial Activity

This compound has been optimized for potency toward AcpS-PPTase but shows limited antibacterial activity. It is hypothesized that targeting both AcpS-PPTase and Sfp-PPTase enzymes simultaneously could effectively halt bacterial proliferation .

Anticancer and Antioxidant Agent

Compounds with similar structures have been reported to possess anticancer and antioxidant properties .

Anti-fibrotic Activity

Some related compounds have shown promising anti-fibrotic activities, which encourages further investigation into their potential therapeutic uses .

Chemical Intermediate for Crop-Protection Products

Derivatives of this compound are used as chemical intermediates in the synthesis of several crop-protection products .

Anti-tubercular Agents

Related compounds have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Mechanism of Action

Target of Action

The primary target of N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is the bacterial Phosphopantetheinyl Transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTase . It is thought to bind to the active site of the enzyme, thereby preventing it from catalyzing its normal reactions . This inhibition of PPTase activity disrupts the normal metabolic processes of the bacteria, leading to a reduction in their growth and proliferation .

Biochemical Pathways

The inhibition of PPTase by N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide affects several biochemical pathways. PPTases are involved in a wide range of metabolic processes, including the synthesis of fatty acids and polyketides . By inhibiting PPTase, this compound disrupts these pathways, leading to a decrease in the production of these essential metabolites .

Pharmacokinetics

The compound is thought to have good bioavailability, as it has been shown to be effective when administered orally

Result of Action

The result of the action of N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a significant reduction in bacterial growth and proliferation . By inhibiting PPTase, this compound disrupts essential metabolic processes, leading to a decrease in bacterial viability .

Action Environment

The efficacy and stability of N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide can be influenced by various environmental factors. For example, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance Therefore, the effectiveness of this compound may vary depending on the specific genetic makeup of the bacterial strain

properties

IUPAC Name |

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4S/c18-17(19,20)13-6-7-15(21-12-13)23-8-10-24(11-9-23)16(25)22-14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDYYRYOZNBPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2936225.png)

![3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2936227.png)

![N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2936229.png)

![Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate](/img/structure/B2936236.png)

![7-methyl-6-oxo-N-(4-sulfamoylbenzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2936240.png)